2,2'-(ethane-1,2-diylbis{[(1E)-2-methylhydrazin-2-yl-1-ylidene](E)methylylidene})bis(4-nitrophenol)
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Overview
Description
2,2’-(ethane-1,2-diylbis{(1E)-2-methylhydrazin-2-yl-1-ylidenemethylylidene})bis(4-nitrophenol) is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the class of Schiff bases, which are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group.
Preparation Methods
The synthesis of 2,2’-(ethane-1,2-diylbis{(1E)-2-methylhydrazin-2-yl-1-ylidenemethylylidene})bis(4-nitrophenol) typically involves the condensation reaction between 4-nitrophenol and ethane-1,2-diamine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding nitro derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.
Scientific Research Applications
2,2’-(ethane-1,2-diylbis{(1E)-2-methylhydrazin-2-yl-1-ylidenemethylylidene})bis(4-nitrophenol) has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals, which are studied for their catalytic and magnetic properties.
Biology: The compound exhibits antimicrobial activity and is investigated for its potential use in developing new antibiotics.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Mechanism of Action
The mechanism of action of 2,2’-(ethane-1,2-diylbis{(1E)-2-methylhydrazin-2-yl-1-ylidenemethylylidene})bis(4-nitrophenol) involves its interaction with biological macromolecules such as proteins and nucleic acids. The compound can form coordination complexes with metal ions, which can then interact with DNA, leading to the inhibition of DNA replication and transcription. This results in the suppression of cell growth and proliferation, making it a potential candidate for anticancer therapy .
Comparison with Similar Compounds
Similar compounds to 2,2’-(ethane-1,2-diylbis{(1E)-2-methylhydrazin-2-yl-1-ylidenemethylylidene})bis(4-nitrophenol) include:
2,2’-{(1E,1’E)-[Ethane-1,2-diylbis(azanylylidene)]bis(methanylylidene)}bis(4-iodophenol): This compound has similar structural features but contains iodine atoms instead of nitro groups, which can affect its reactivity and applications.
2,2’-[ethane-1,2-diylbis(azanylylidenemethylylidene)]bis(6-chlorophenol): This compound contains chlorine atoms and is studied for its antimicrobial properties.
The uniqueness of 2,2’-(ethane-1,2-diylbis{(1E)-2-methylhydrazin-2-yl-1-ylidenemethylylidene})bis(4-nitrophenol) lies in its specific structural arrangement and the presence of nitro groups, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
2-[(E)-[2-[[(E)-(2-hydroxy-5-nitrophenyl)methylideneamino]-methylamino]ethyl-methylhydrazinylidene]methyl]-4-nitrophenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O6/c1-21(19-11-13-9-15(23(27)28)3-5-17(13)25)7-8-22(2)20-12-14-10-16(24(29)30)4-6-18(14)26/h3-6,9-12,25-26H,7-8H2,1-2H3/b19-11+,20-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVHMUQBQOFUZJN-AYKLPDECSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCN(C)N=CC1=C(C=CC(=C1)[N+](=O)[O-])O)N=CC2=C(C=CC(=C2)[N+](=O)[O-])O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(/N=C/C1=C(C=CC(=C1)[N+](=O)[O-])O)CCN(/N=C/C2=C(C=CC(=C2)[N+](=O)[O-])O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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